molecular formula C17H19NO2 B5125344 (2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

(2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B5125344
M. Wt: 269.34 g/mol
InChI Key: JCHYVOZMNAOGPI-UHFFFAOYSA-N
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Description

(2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a furan ring substituted with dimethyl groups and a quinoline derivative, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-6-7-16-14(9-11)5-4-8-18(16)17(19)15-10-12(2)20-13(15)3/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHYVOZMNAOGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves the reaction of 2,5-dimethylfuran with a quinoline derivative under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between furan and quinoline derivatives with biological macromolecules. It may also serve as a potential lead compound for the development of new drugs.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure may offer therapeutic benefits for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes and receptors, while the quinoline derivative can modulate various biological pathways. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dimethylfuran-3-yl)methanol: A related compound with a hydroxyl group instead of the quinoline derivative.

    (2,5-dimethylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone: Another similar compound with a piperidine ring instead of the quinoline derivative.

Uniqueness

The uniqueness of (2,5-dimethylfuran-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone lies in its combination of a furan ring with a quinoline derivative. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

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